molecular formula C21H23N3 B12900594 N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine CAS No. 709045-99-8

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

Cat. No.: B12900594
CAS No.: 709045-99-8
M. Wt: 317.4 g/mol
InChI Key: GQHKTVBEIBEQOC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a chemical compound with the molecular formula C21H23N3 It is known for its complex structure, which includes a piperidine ring conjugated to an isoquinoline moiety through a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Isoquinoline Attachment: The benzylated piperidine is reacted with isoquinoline derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • 4-amino-1-benzylpiperidine

Uniqueness

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, benzyl group, and isoquinoline moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

709045-99-8

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

InChI

InChI=1S/C21H23N3/c1-2-5-17(6-3-1)16-24-13-10-19(11-14-24)23-21-8-4-7-18-15-22-12-9-20(18)21/h1-9,12,15,19,23H,10-11,13-14,16H2

InChI Key

GQHKTVBEIBEQOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4

Origin of Product

United States

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